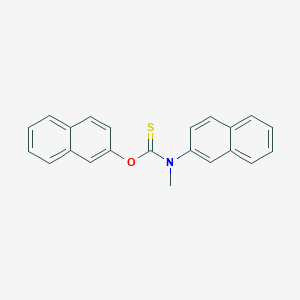
O-2-Naphthyl methyl-2-naphthylthiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-2-Naphthyl methyl-2-naphthylthiocarbamate (ONMNT) is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol. ONMNT is a thiocarbamate derivative and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Mecanismo De Acción
O-2-Naphthyl methyl-2-naphthylthiocarbamate inhibits PTP activity by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from dephosphorylating tyrosine residues on proteins, leading to the accumulation of phosphorylated proteins in the cell. This accumulation of phosphorylated proteins can have various effects on cellular signaling pathways and can lead to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to enhance insulin signaling in adipocytes, leading to increased glucose uptake. Additionally, this compound has been shown to modulate immune responses by inhibiting the activity of specific PTPs that are involved in regulating immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-2-Naphthyl methyl-2-naphthylthiocarbamate has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of specific PTPs in various biological processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments. It is a reactive compound and can form adducts with other proteins and molecules in the cell, leading to off-target effects. Additionally, this compound is not stable in aqueous solutions and must be dissolved in organic solvents.
Direcciones Futuras
O-2-Naphthyl methyl-2-naphthylthiocarbamate has several potential future directions for research. One area of research is the development of more potent and selective PTP inhibitors based on the structure of this compound. Another area of research is the identification of specific PTPs that are involved in the development of specific diseases and the development of PTP inhibitors for the treatment of these diseases. Additionally, this compound can be used to study the role of PTPs in various biological processes, such as immune cell activation and insulin signaling, and may lead to the development of new therapies for diseases that involve dysregulation of these processes.
Métodos De Síntesis
O-2-Naphthyl methyl-2-naphthylthiocarbamate can be synthesized by reacting 2-naphthylamine with carbon disulfide in the presence of sodium hydroxide to form 2-naphthylthiocarbamic acid. This acid is then esterified with methyl iodide to form O-methyl-2-naphthylthiocarbamate. Finally, the O-methyl-2-naphthylthiocarbamate is reacted with 2-naphthylamine to form this compound.
Aplicaciones Científicas De Investigación
O-2-Naphthyl methyl-2-naphthylthiocarbamate has been widely used in scientific research as a tool to study the role of PTPs in various biological processes. PTPs are a family of enzymes that play a crucial role in regulating cellular signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in the development of various diseases such as cancer, diabetes, and autoimmune disorders. This compound has been shown to selectively inhibit PTP activity and has been used to study the role of specific PTPs in various biological processes.
Propiedades
Número CAS |
1050-10-8 |
|---|---|
Fórmula molecular |
C22H17NOS |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
O-naphthalen-2-yl N-methyl-N-naphthalen-2-ylcarbamothioate |
InChI |
InChI=1S/C22H17NOS/c1-23(20-12-10-16-6-2-4-8-18(16)14-20)22(25)24-21-13-11-17-7-3-5-9-19(17)15-21/h2-15H,1H3 |
Clave InChI |
PZHBZYPUUCYOIA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC2=CC=CC=C2C=C1)C(=S)OC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
CN(C1=CC2=CC=CC=C2C=C1)C(=S)OC3=CC4=CC=CC=C4C=C3 |
Otros números CAS |
1050-10-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



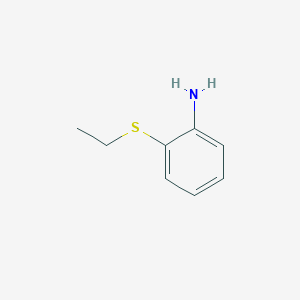
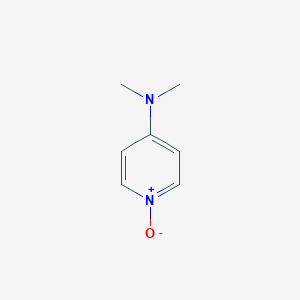

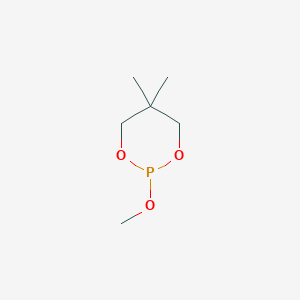
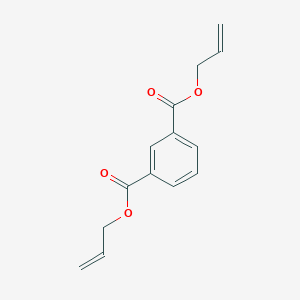

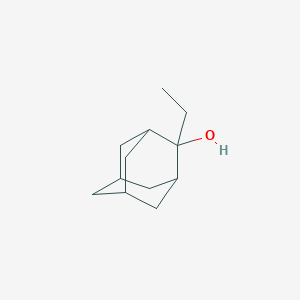


![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)


![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)
